molecular formula C11H21N B11754964 Cis-(Pinan-2-ylmethyl)amine

Cis-(Pinan-2-ylmethyl)amine

Cat. No.: B11754964
M. Wt: 167.29 g/mol
InChI Key: NKOAXFJPHBJQSO-UHFFFAOYSA-N
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Description

Cis-(Pinan-2-ylmethyl)amine: is an organic compound with the molecular formula C10H19N. It is a bicyclic amine derived from pinane, a compound found in the essential oils of various plants. The structure of this compound includes a bicyclo[3.1.1]heptane framework with an amine group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cis-(Pinan-2-ylmethyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For example, the reaction of pinan-2-ylmethyl chloride with ammonia or a primary amine under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as distillation or recrystallization would be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Cis-(Pinan-2-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cis-(Pinan-2-ylmethyl)amine has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Cis-(Pinan-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Cis-(Pinan-2-ylmethyl)amine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research in asymmetric synthesis and chiral chemistry .

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

(2,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl)methanamine

InChI

InChI=1S/C11H21N/c1-10(2)8-4-5-11(3,7-12)9(10)6-8/h8-9H,4-7,12H2,1-3H3

InChI Key

NKOAXFJPHBJQSO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1C2)(C)CN)C

Origin of Product

United States

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